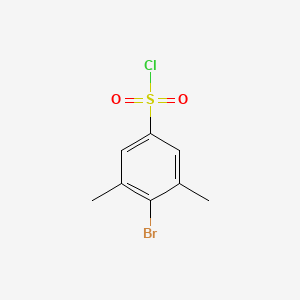

4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8BrClO2S. It is a derivative of benzene, featuring a bromine atom, two methyl groups, and a sulfonyl chloride group attached to the benzene ring. This compound is commonly used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters .

作用机制

Target of Action

Sulfonyl chlorides are generally known to be reactive towards nucleophiles due to the good leaving group (cl-), which can be displaced in a nucleophilic substitution reaction .

Mode of Action

4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride is likely to interact with its targets through nucleophilic substitution reactions . The chloride ion is a good leaving group, and the sulfur atom is electrophilic, making it susceptible to attack by nucleophiles .

Biochemical Pathways

The compound can introduce a sulfonyl group into organic molecules, potentially affecting various biochemical pathways depending on the specific context .

Result of Action

The introduction of a sulfonyl group into organic molecules can significantly alter their properties and functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the presence of other nucleophiles in the environment can compete with the intended target for reaction with the sulfonyl chloride .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-bromo-3,5-dimethylphenol. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process involves the following steps:

- Dissolution of 4-bromo-3,5-dimethylphenol in an appropriate solvent such as dichloromethane.

- Addition of chlorosulfonic acid dropwise while maintaining the reaction temperature below 0°C.

- Stirring the reaction mixture at room temperature for several hours.

- Quenching the reaction with ice-cold water and extracting the product with an organic solvent .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

化学反应分析

Types of Reactions: 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, to form sulfonamides.

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles like hydroxide ions or alkoxides to form corresponding phenols or ethers.

Common Reagents and Conditions:

Amines: Used in the formation of sulfonamides under mild conditions.

Alcohols: React with the sulfonyl chloride group to form sulfonate esters.

Bases: Such as sodium hydroxide, facilitate nucleophilic substitution reactions.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Phenols and Ethers: Formed by nucleophilic substitution of the bromine atom.

科学研究应用

4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

Medicine: Utilized in the development of sulfonamide-based drugs with antibacterial and antifungal properties.

Industry: Applied in the production of specialty chemicals and materials.

相似化合物的比较

4-Bromobenzenesulfonyl chloride: Lacks the methyl groups present in 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride.

4-Chloro-3,5-dimethylbenzene-1-sulfonyl chloride: Contains a chlorine atom instead of a bromine atom.

4-Methylbenzenesulfonyl chloride: Lacks both the bromine atom and the additional methyl group.

Uniqueness: this compound is unique due to the presence of both bromine and methyl groups on the benzene ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

生物活性

4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride is an organic compound with significant implications in medicinal chemistry and biochemistry. This compound is characterized by its sulfonyl chloride functional group, which contributes to its reactivity and biological activity. It is utilized primarily as a sulfonylating agent in organic synthesis, impacting various biochemical pathways and processes.

- Molecular Formula : C₉H₈BrClO₂S

- Molecular Weight : 195.58 g/mol

- CAS Number : 1581266-79-6

The biological activity of this compound is primarily attributed to its ability to undergo electrophilic aromatic substitution (EAS). In this process, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles such as amines to form sulfonamide derivatives. This reaction is pivotal in the synthesis of various bioactive compounds, including pharmaceuticals.

1. Synthesis of Sulfonamides

This compound is extensively used in the synthesis of sulfonamides, which are critical in treating bacterial infections. The compound's reactivity allows it to introduce sulfonyl groups into various organic molecules, enhancing their biological activity.

2. Inhibition Studies

Research has demonstrated that derivatives synthesized from this compound exhibit inhibitory effects on specific biological targets. For instance, a study focused on fibroblast growth factor receptor 1 (FGFR1) inhibitors revealed that certain derivatives could inhibit non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. The most promising compound showed IC₅₀ values ranging from 1.25 µM to 2.31 µM across different cell lines, indicating significant potential for therapeutic applications .

Case Study: FGFR1 Inhibition

A series of experiments evaluated the biological effects of synthesized compounds derived from this compound on NSCLC cell lines:

- Cell Lines Tested : NCI-H520, NCI-H1581, NCI-H226, NCI-H460, NCI-H1703

- Key Findings :

| Compound | IC₅₀ (µM) | Cell Cycle Phase Arrested | Apoptosis Induction |

|---|---|---|---|

| C9 | 1.36 ± 0.27 | G2 | Yes |

| C10 | 2.14 ± 0.36 | G2 | Yes |

| C11 | 2.31 ± 0.41 | G2 | Yes |

Toxicological Profile

While the compound exhibits promising biological activity, its safety profile must be considered:

- Toxicity Observations : Higher doses have been associated with cellular toxicity and tissue damage.

- Handling Precautions : It is crucial to handle this compound under controlled conditions to mitigate risks associated with exposure.

属性

IUPAC Name |

4-bromo-3,5-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-5-3-7(13(10,11)12)4-6(2)8(5)9/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTASDADIMSQKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。